

Physical and chemical properties of Carasiphenol C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carasiphenol C*

Cat. No.: *B12093399*

[Get Quote](#)

Carasiphenol C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

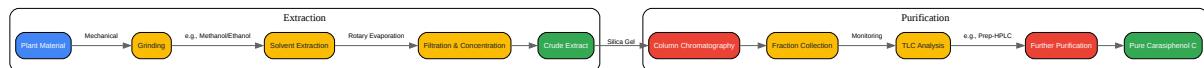
Carasiphenol C is a naturally occurring phenolic compound isolated from the plant *Carex humilis* Leyss.^[1] As a member of the diverse polyphenol family, **Carasiphenol C** holds potential for further investigation into its biological activities and therapeutic applications. This technical guide provides a detailed overview of the known physical and chemical properties of **Carasiphenol C**, outlines general experimental protocols relevant to its study, and explores potential signaling pathways it may influence.

Physical and Chemical Properties

Precise experimental data for several physical properties of **Carasiphenol C**, such as melting and boiling points, remain to be fully documented in publicly available literature. However, based on its chemical structure and data from chemical databases, the following properties are known or have been computationally predicted.

Data Presentation: Physical and Chemical Properties of Carasiphenol C

Property	Value	Source
Molecular Formula	C ₄₂ H ₃₂ O ₉	PubChem[2], ChemFaces, Key Organics
Molecular Weight	680.7 g/mol	PubChem[2], ChemFaces
Appearance	Powder	ChemFaces
Purity	≥98% (Commercially available samples)	ChemFaces
Computed XLogP3-AA	6.8	PubChem[2]
Computed Hydrogen Bond Donor Count	8	PubChem[2]
Computed Hydrogen Bond Acceptor Count	9	PubChem
Computed Rotatable Bond Count	4	PubChem
Computed Exact Mass	680.20463259 Da	PubChem
Computed Monoisotopic Mass	680.20463259 Da	PubChem
Computed Topological Polar Surface Area	168 Å ²	PubChem
Computed Heavy Atom Count	51	PubChem
Computed Formal Charge	0	PubChem
Computed Complexity	1180	PubChem


Note: The solubility, melting point, and boiling point have not been experimentally determined in the available literature. General solubility for complex phenols suggests solubility in polar organic solvents like methanol, ethanol, DMSO, and DMF.

Experimental Protocols

Detailed experimental protocols specific to **Carasiphenol C** are not extensively published. However, based on standard methodologies for natural product chemistry and biological testing, the following protocols serve as a guide for researchers.

Isolation and Purification of Carasiphenol C from Carex humilis (General Procedure)

A general workflow for the isolation and purification of phenolic compounds from plant material is outlined below. The specific solvents and chromatographic conditions would need to be optimized for **Carasiphenol C**.

[Click to download full resolution via product page](#)

Figure 1: General workflow for the isolation and purification of **Carasiphenol C**.

- Extraction: Dried and powdered aerial parts of *Carex humilis* are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.
- Purification: Fractions containing **Carasiphenol C**, as identified by Thin Layer Chromatography (TLC), are combined and further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Spectroscopic Characterization

The structure of **Carasiphenol C** would be elucidated using a combination of spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the number and chemical environment of protons. For **Carasiphenol C**, this would reveal signals for aromatic and aliphatic protons.
 - ^{13}C NMR: Shows the number of unique carbon atoms and their chemical shifts, indicating the types of carbons present (e.g., aromatic, aliphatic, oxygenated).
 - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the complex molecular structure.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, confirming the molecular formula.
- Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as hydroxyl (-OH) and aromatic (C=C) stretching vibrations, which are characteristic of phenolic compounds.

Biological Activity Assays (General Protocols)

Cytotoxicity Assay (e.g., MTT Assay)

This assay is used to assess the effect of **Carasiphenol C** on cell viability.

[Click to download full resolution via product page](#)

Figure 2: Workflow for a typical MTT cytotoxicity assay.

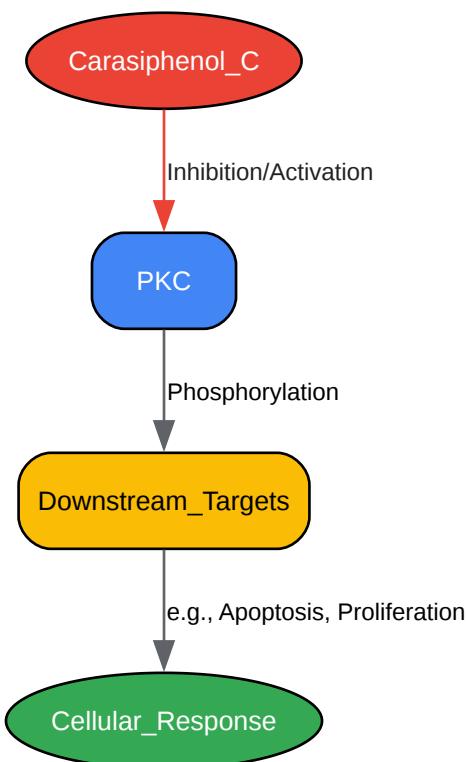
- Cell Culture: Cancer or normal cell lines are cultured in 96-well plates.

- Treatment: Cells are treated with various concentrations of **Carasiphenol C** and incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
- Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
- Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted to assess the inhibitory effect of **Carasiphenol C** on various enzymes.

- Reaction Mixture: A reaction mixture is prepared containing the enzyme, its substrate, and a suitable buffer.
- Inhibitor Addition: **Carasiphenol C** at various concentrations is added to the reaction mixture.
- Incubation: The mixture is incubated at an optimal temperature for a specific duration to allow the enzymatic reaction to proceed.
- Reaction Termination: The reaction is stopped, often by adding a chemical agent or by heat.
- Product Quantification: The amount of product formed is quantified using a suitable method, such as spectrophotometry or fluorometry. The inhibitory activity is calculated by comparing the product formed in the presence and absence of **Carasiphenol C**.

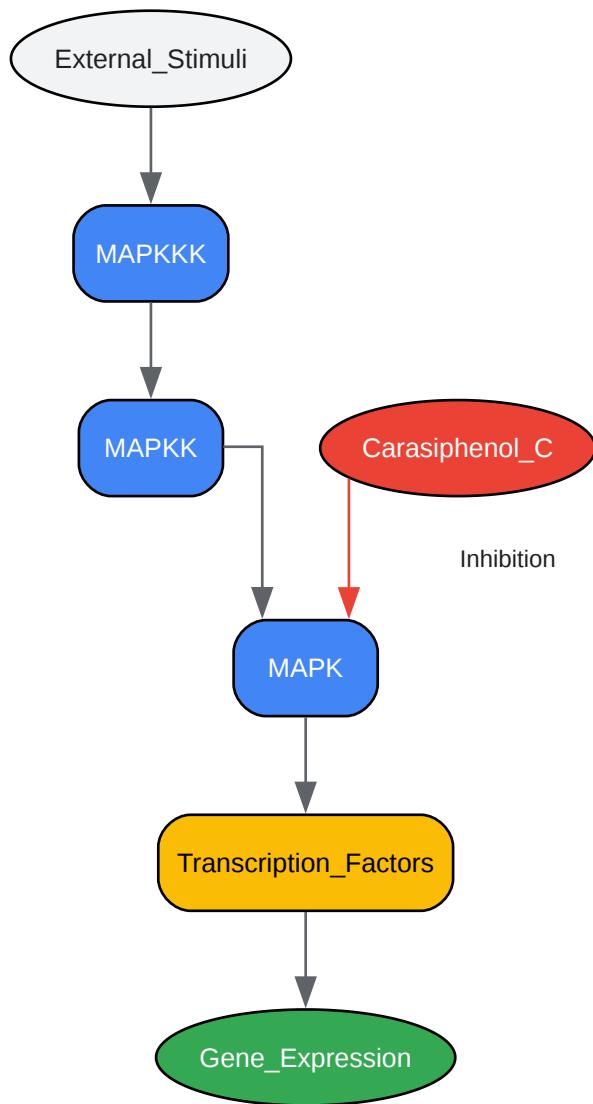

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by **Carasiphenol C** are lacking, related polyphenolic compounds are known to interact with several key cellular signaling

cascades. The complex structure of **Carasiphenol C** suggests it may have multiple biological targets.

Protein Kinase C (PKC) Signaling

Many polyphenols are known to modulate the activity of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including proliferation, differentiation, and apoptosis. **Carasiphenol C** could potentially act as an inhibitor or activator of specific PKC isoforms.



[Click to download full resolution via product page](#)

Figure 3: Hypothetical modulation of the PKC signaling pathway by **Carasiphenol C**.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathway is another critical signaling cascade that regulates cell growth, differentiation, and stress responses. Polyphenols have been shown to interfere with this pathway at various levels.

[Click to download full resolution via product page](#)

Figure 4: Potential inhibitory effect of **Carasiphenol C** on the MAPK signaling cascade.

Conclusion and Future Directions

Carasiphenol C represents an intriguing natural product with a complex chemical structure that warrants further scientific exploration. While basic chemical information is available, a significant gap exists in the experimental data regarding its physical properties, detailed biological activities, and mechanisms of action. Future research should focus on the complete spectroscopic characterization, the determination of physical constants, and comprehensive screening for biological activities, including but not limited to anticancer, antioxidant, and anti-inflammatory effects. Elucidating the specific molecular targets and signaling pathways affected

by **Carasiphenol C** will be crucial in unlocking its potential for therapeutic applications. The protocols and potential pathways outlined in this guide provide a foundational framework for researchers to design and execute such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Carasiphenol C]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12093399#physical-and-chemical-properties-of-carasiphenol-c>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com